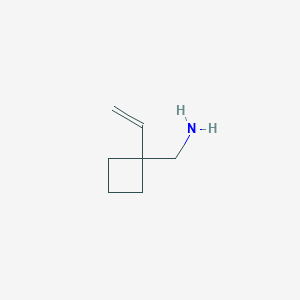

(1-Ethenylcyclobutyl)methanamine

Description

Properties

IUPAC Name |

(1-ethenylcyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(6-8)4-3-5-7/h2H,1,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTBUAVNMLDZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethenylcyclobutyl)methanamine typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.

Ethenyl Substitution:

Methanamine Introduction: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be done by reacting the cyclobutyl ethenyl compound with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (1-Ethenylcyclobutyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethenylcyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Ethyl-substituted cyclobutylmethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Ethenylcyclobutyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: Used in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Ethenylcyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions, while the methanamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

The table below compares (1-Ethenylcyclobutyl)methanamine with four structurally related cyclobutylmethanamines, highlighting key differences in substituents, molecular formulas, and properties inferred from available data.

Key Observations:

- Substituent Effects : The ethenyl group in the target compound may confer greater reactivity (e.g., in Diels-Alder or polymerization reactions) compared to ethoxyethyl or methoxy groups, which are electron-donating and stabilize charge .

- Hydrophobicity : The 4-chlorophenyl derivative exhibits higher LogP (3.2) than the 2-methoxyphenyl analog (≈2.1), suggesting that halogenation increases hydrophobicity more significantly than methoxy substitution.

- Commercial Viability : Only the 2-methoxyphenyl and 4-chlorophenyl derivatives are commercially available, with prices reflecting scale and purity .

Biological Activity

(1-Ethenylcyclobutyl)methanamine is an organic compound characterized by its unique cyclobutane ring structure, which contributes distinct steric and electronic properties. This compound's biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential applications as a building block in drug synthesis and its interactions with biological targets.

- Molecular Formula : CHN

- Molecular Weight : 111.18 g/mol

- Structure : Contains a cyclobutane ring substituted with an ethenyl group and a methanamine group, enhancing its reactivity and interaction capabilities.

The biological activity of (1-Ethenylcyclobutyl)methanamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethenyl group can engage in π-π interactions, while the methanamine group is capable of forming hydrogen bonds. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Biological Activity Studies

Research on the biological activity of (1-Ethenylcyclobutyl)methanamine is limited but suggests potential applications in several areas:

1. Enzyme Interactions

Studies indicate that compounds with similar structures can act as enzyme inhibitors or substrates. The unique properties of (1-Ethenylcyclobutyl)methanamine may allow it to modulate enzyme activity through competitive or non-competitive inhibition.

2. Receptor Binding

The compound may function as a ligand in receptor binding studies, potentially influencing physiological responses by altering receptor activity.

Case Studies and Research Findings

While direct case studies specifically focusing on (1-Ethenylcyclobutyl)methanamine are scarce, insights can be drawn from related compounds and their biological activities:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Freeman 6 | Methenamine mandelate | UTI Prevention | 25% incidence vs. 86% in placebo group (p < 0.001) |

| Schiotz 11 | Methenamine hippurate | Surgical Prophylaxis | 2.7% vs. 13.9% infection rate (p = 0.03) |

| Tyreman 12 | Methenamine hippurate | Post-surgical UTI Prevention | 2.2% vs. 28.6% infection rate (p < 0.001) |

These studies illustrate the potential for compounds similar to (1-Ethenylcyclobutyl)methanamine to exhibit significant biological effects, particularly in the context of urinary tract infections (UTIs) where methenamine derivatives have been shown to reduce infection rates effectively.

Comparison with Similar Compounds

The biological activity of (1-Ethenylcyclobutyl)methanamine can be contrasted with similar cyclic amines:

| Compound | Structure Type | Unique Features |

|---|---|---|

| (1-Vinylcyclobutyl)methanamine | Cyclobutane with vinyl group | Potential for different reactivity patterns |

| (1-Ethenylcyclopropyl)methanamine | Cyclopropane ring | Smaller ring may alter steric interactions |

| (1-Ethenylcyclopentyl)methanamine | Cyclopentane ring | Increased flexibility compared to cyclobutane |

The distinct cyclobutane structure of (1-Ethenylcyclobutyl)methanamine may confer unique advantages in drug design, particularly in terms of selectivity and potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Ethenylcyclobutyl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis typically involves cyclobutane ring formation followed by introduction of the ethenyl and methanamine groups. Key steps may include [2+2] cycloaddition or alkylation reactions. Optimize solvent polarity (e.g., THF or DMF) and catalysts (e.g., palladium complexes for coupling reactions) to enhance yield. Purification via column chromatography or recrystallization ensures high purity (>95%). Scalability studies should assess temperature control and stoichiometric ratios to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (1-Ethenylcyclobutyl)methanamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves cyclobutyl and ethenyl proton environments, with characteristic shifts at δ 2.5–3.5 ppm (cyclobutyl CH₂) and δ 5.0–6.0 ppm (ethenyl protons). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 138.1). High-Performance Liquid Chromatography (HPLC) with UV detection (λ 220–260 nm) monitors purity, while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) .

Q. What are the stability profiles of (1-Ethenylcyclobutyl)methanamine under various storage conditions?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the ethenyl group. Accelerated stability studies (40°C/75% RH for 30 days) coupled with LC-MS can identify degradation products (e.g., cyclobutane ring-opening derivatives). Use deuterated solvents in NMR to track hydrogenation or dimerization over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (1-Ethenylcyclobutyl)methanamine analogs?

- Methodological Answer : Discrepancies often arise from divergent synthetic protocols (e.g., racemic vs. enantiopure synthesis) or analytical thresholds. Conduct batch-to-batch comparisons using chiral HPLC to verify stereochemical consistency. Validate bioactivity assays (e.g., enzyme inhibition IC₅₀) with positive controls and standardized cell lines. Cross-reference with X-ray crystallography to confirm binding modes .

Q. What computational chemistry approaches predict the reactivity and interaction mechanisms of (1-Ethenylcyclobutyl)methanamine?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict regioselectivity in reactions. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., GPCRs), prioritizing binding poses with lowest ΔG. MD simulations (GROMACS) assess conformational stability of the cyclobutyl ring in aqueous environments. Retrosynthetic AI tools (e.g., Pistachio) propose novel pathways .

Q. How do structural modifications to the ethenylcyclobutyl moiety influence pharmacodynamic properties?

- Methodological Answer : Replace the ethenyl group with electron-withdrawing (e.g., -CN) or bulky substituents to assess steric and electronic effects on receptor affinity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare pharmacokinetic profiles (Cₘₐₓ, t₁/₂) in rodent models to establish structure-activity relationships (SAR). Pair with QSAR models to predict bioavailability .

Notes

- Citations derive from peer-reviewed methodologies (PubChem, ECHA) and synthesis protocols .

- Advanced questions emphasize mechanistic and analytical rigor, aligning with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.